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Compound of Interest

Compound Name: (R)-5-Methyl-indan-1-ylamine

Cat. No.: B15072340

(R)-5-Methyl-2,3-dihydro-1H-inden-1-amine is a chiral primary amine built upon a substituted
indane framework.[1] While specific research on this particular molecule is not extensively
published, its structural architecture is of significant interest in medicinal chemistry. The indane
moiety is a privileged scaffold found in numerous biologically active compounds. Notably, the
closely related compound, Rasagiline, an (R)-N-propargyl-1-aminoindan, is a potent
monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2][3]
This precedent underscores the potential of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine as a
valuable chiral building block for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the known properties of (R)-5-Methyl-2,3-
dihydro-1H-inden-1-amine and proposes scientifically grounded methodologies for its
synthesis, chiral resolution, and analytical characterization. The insights presented herein are
curated to empower researchers in their exploration of this promising molecule and its
derivatives in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-5-Methyl-2,3-dihydro-1H-inden-1-
amine is presented below. These properties are essential for its handling, formulation, and
integration into synthetic workflows.
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Property Value Source

CAS Number 1212975-55-7 N/A

Molecular Formula CioH13N [1]

Molecular Weight 147.22 g/mol [1]
(1R)-5-methyl-2,3-dihydro-1H-

IUPAC Name ) ) [1]
inden-1-amine

SMILES CC1=CC2=C(C=C1)N [1]

Predicted Form Solid or liquid N/A
Soluble in organic solvents

Predicted Solubility such as methanol, ethanol, N/A

and dichloromethane.

Proposed Synthesis Pathway

A plausible and efficient synthesis of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine can be

envisioned starting from commercially available 5-methyl-1-indanone. The proposed pathway

involves the formation of an oxime, followed by reduction to the racemic amine, and

subsequent chiral resolution to isolate the desired (R)-enantiomer.
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Caption: Proposed synthesis of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine.
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Step-by-Step Experimental Protocol: Synthesis of
Racemic 5-Methyl-2,3-dihydro-1H-inden-1-amine

Part 1. Oximation of 5-Methyl-1-indanone

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 5-methyl-1-indanone in a suitable solvent such as ethanol.

o Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g.,
sodium acetate or pyridine) to the flask. The base is crucial to liberate free hydroxylamine
from its salt.

¢ Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress
using Thin Layer Chromatography (TLC).

o Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent
under reduced pressure. Partition the residue between water and an organic solvent (e.g.,
ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and
concentrate it to obtain the crude 5-methyl-1-indanone oxime. Purification can be achieved
by recrystallization.

Part 2: Reduction of 5-Methyl-1-indanone Oxime

Reaction Setup: In a hydrogenation vessel, dissolve the 5-methyl-1-indanone oxime in a
suitable solvent like ethanol or methanol.

o Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

e Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir
vigorously at room temperature. The progress of the reduction can be monitored by TLC or
by the cessation of hydrogen uptake.[4]

o Work-up and Isolation: After the reaction is complete, carefully filter the catalyst. Concentrate
the filtrate under reduced pressure to yield the crude racemic 5-methyl-2,3-dihydro-1H-
inden-1-amine.

Chiral Resolution: Isolating the (R)-Enantiomer
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The separation of enantiomers is a critical step to obtain the biologically active stereoisomer.
Chiral resolution via the formation of diastereomeric salts is a well-established and scalable
method.[5][6]

Gac—S—Methyl—Z,3—dihydro—1H—inden—1—amin9

Addition of Chiral Resolving Agent
(e.g., L-tartaric acid)

Formation of Diastereomeric Salts
((R)-amine-(L)-tartrate and (S)-amine-(L)-tartrate)

:

@ractional Crystallization)

l

Separation of Less Soluble Diastereomer
((R)-amine-(L)-tartrate)

'

Liberation of Free Amine
(Base treatment)

l

QR)-S-Methle,3-dihydr0-1H-inden-1-amina

Click to download full resolution via product page

Caption: Workflow for the chiral resolution of the racemic amine.
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Step-by-Step Experimental Protocol: Chiral Resolution

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol).
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-
tartaric acid, in the same solvent.

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring.
The diastereomeric salts will begin to precipitate. The mixture is typically heated to ensure
complete dissolution and then slowly cooled to allow for fractional crystallization. The salt of
one enantiomer is generally less soluble and will crystallize out preferentially.

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them
with a small amount of cold solvent. The enantiomeric excess of the crystallized salt can be
determined at this stage. Further recrystallizations may be necessary to achieve high optical

purity.[6]

Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g.,
sodium hydroxide) to deprotonate the amine.

Extraction and Purification: Extract the liberated free amine with an organic solvent (e.g.,
dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically
pure (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and

stereochemistry of the final compound.
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Analytical Technique Expected Data

Aromatic protons in the 7.0-7.5 ppm region,

aliphatic protons of the indane ring system
1H NMR between 1.5-3.5 ppm, and a singlet for the

methyl group around 2.3 ppm. The amine

protons will appear as a broad singlet.

Signals corresponding to the aromatic and
13C NMR _ _ _
aliphatic carbons of the 5-methyl-indane core.

Mass Spect try (MS) A molecular ion peak [M+H]* corresponding to
ass Spectrometr
P ’ the molecular weight of the compound.

Characteristic N-H stretching vibrations for the
Infrared (IR) Spectroscopy ] ]
primary amine group around 3300-3400 cm™1,

Separation of the (R) and (S) enantiomers on a
Chiral High-Performance Liquid chiral stationary phase (e.g., polysaccharide-
Chromatography (HPLC) based columns), allowing for the determination

of enantiomeric excess (% ee).[7][8]

Potential Applications in Drug Discovery and
Medicinal Chemistry

The (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine scaffold is a promising starting point for the
development of novel therapeutics, particularly in the area of neuroscience.

* Monoamine Oxidase (MAO) Inhibitors: Given its structural similarity to Rasagiline, derivatives
of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine could be potent and selective MAO-B
inhibitors for the treatment of Parkinson's disease and other neurodegenerative disorders.[3]

o Other CNS Targets: The indane nucleus can be functionalized to interact with a variety of
central nervous system (CNS) receptors and enzymes, making this compound a versatile
intermediate for exploring new treatments for depression, anxiety, and other neurological
conditions.
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Caption: Role as a building block in a drug discovery pipeline.

Safety and Handling

As an amine-containing compound, (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine should be
handled with appropriate safety precautions.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat.[9]

e Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any
potential vapors.[9]

e Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[9][10]

» First Aid: In case of skin or eye contact, flush with copious amounts of water. If inhaled, move
to fresh air. Seek medical attention if irritation persists.[9]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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